N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked to a 1-ethylpyrazole carboxamide group. This structure combines a rigid aromatic system (isoindole-1,3-dione) with a flexible pyrazole moiety, enabling diverse intermolecular interactions such as hydrogen bonding and π-stacking.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-11(5-6-15-18)14(21)16-8-3-4-9-10(7-8)13(20)17-12(9)19/h3-7H,2H2,1H3,(H,16,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBWOGJPPQSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole and Isoindole Families
The compound shares structural motifs with several synthesized derivatives in the evidence, including:
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects : The target compound’s 1-ethylpyrazole group contrasts with bulkier substituents (e.g., benzyl, dodecylphenyl) in analogs, suggesting improved solubility compared to highly lipophilic derivatives like 8c and 8d .
- Functional Groups: Unlike chloro- or cyano-substituted pyrazoles (e.g., 3a), the absence of electron-withdrawing groups in the target compound may reduce electrophilic reactivity, favoring hydrogen-bond donor/acceptor interactions via the amide and lactam groups .
Key Observations :
- Synthetic Yields : The target compound’s hypothetical synthesis may align with the 44–71% yields reported for carboxamide/acetamide derivatives using EDCI/HOBt coupling .
- Thermal Stability : Analogs like 3a (mp 133–135°C) and 3d (mp 181–183°C) demonstrate that electron-withdrawing substituents (e.g., chloro, fluoro) increase melting points, whereas the target compound’s ethyl group may lower its mp .
Intermolecular Interactions and Crystal Packing
Theoretical studies (–5) highlight the role of hydrogen bonding in stabilizing crystal structures. For example:
- Hydrogen Bonding : The isoindole-1,3-dione lactam and pyrazole amide groups in the target compound can form intermolecular N–H···O and C=O···H–N bonds, akin to patterns observed in 8c and 8d .
- Packing Similarity : Tools like Mercury CSD () could predict the target compound’s packing motifs by comparing it to analogs with similar hydrogen-bonding networks .
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